2-Chloro-N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]benzamide
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Overview
Description
2-Chloro-N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]benzamide is a complex organic compound characterized by the presence of multiple halogen atoms and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]benzamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoyl chloride with 2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The aromatic rings can participate in oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of reduced aromatic compounds.
Hydrolysis: Formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
2-Chloro-N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2-(trifluoromethyl)phenyl)benzamide
- 2-Chloro-N-(cyclohexylmethyl)benzamide
- 4-{4-[({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenoxy}-N-methylpyridine-2-carboxamide
Uniqueness
2-Chloro-N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]benzamide is unique due to the presence of both tetrafluoropropoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C17H11ClF7NO2 |
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Molecular Weight |
429.7 g/mol |
IUPAC Name |
2-chloro-N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C17H11ClF7NO2/c18-11-4-2-1-3-10(11)14(27)26-12-7-9(17(23,24)25)5-6-13(12)28-8-16(21,22)15(19)20/h1-7,15H,8H2,(H,26,27) |
InChI Key |
KHRNUMWVUWLTGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)OCC(C(F)F)(F)F)Cl |
Origin of Product |
United States |
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